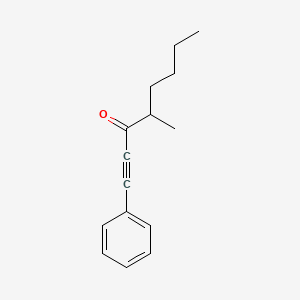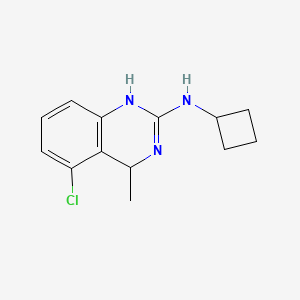![molecular formula C21H36O3 B14197955 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol CAS No. 844487-36-1](/img/structure/B14197955.png)
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is an organic compound with the molecular formula C21H36O3 It is a derivative of resorcinol, where a hydroxypentadecyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable hydroxypentadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
Mechanism of Action
The mechanism of action of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity and affect gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups on the benzene ring.
Catechol: Another dihydroxybenzene with hydroxyl groups in the ortho position.
Hydroquinone: A dihydroxybenzene with hydroxyl groups in the para position.
Uniqueness
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is unique due to the presence of the long hydroxypentadecyl chain, which imparts distinct physicochemical properties and biological activities compared to its simpler counterparts.
Properties
CAS No. |
844487-36-1 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)14-18-15-20(23)17-21(24)16-18/h15-17,19,22-24H,2-14H2,1H3/t19-/m1/s1 |
InChI Key |
IYXFMXYFVCIIAN-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


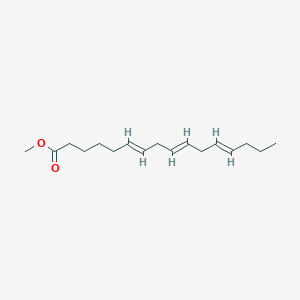

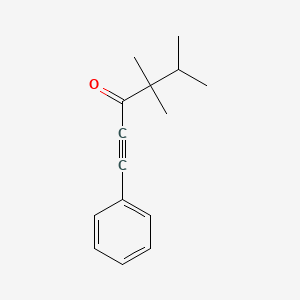
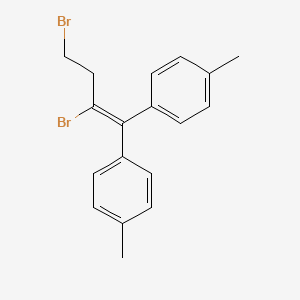
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)

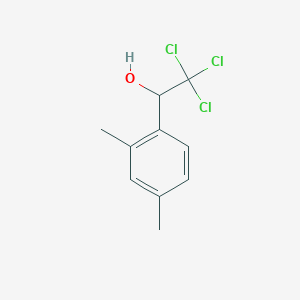

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
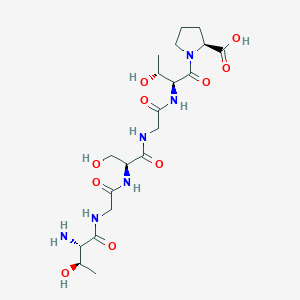
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
